Esonarimod, also known as KE-298, is a synthetic compound derived from propionic acid, primarily developed in Japan. It has been identified for its potential in suppressing inflammatory responses, particularly in conditions such as arthritis. Esonarimod functions by inhibiting the production of various inflammatory cytokines, including interleukin-1 beta, interleukin-6, and interleukin-8, from human peripheral blood mononuclear cells. This mechanism positions it as a promising candidate for therapeutic applications in rheumatology and immunology.
Esonarimod is classified as an antirheumatic agent and is recognized for its role in modulating immune responses. It is utilized not only in medical applications but also in biochemical research for studying inflammatory processes and cytokine production . The compound has a molecular formula of and a molecular weight of 280.34 g/mol .
The synthesis of esonarimod involves a two-step process:
Esonarimod possesses a distinct molecular structure characterized by its sulfur-containing moiety. The structural formula can be represented as follows:
The compound's stereochemistry includes configurations that influence its biological activity. Its structural integrity is crucial for its interaction with biological targets, particularly in inflammatory pathways .
Esonarimod participates in various chemical reactions:
Esonarimod primarily acts by targeting inflammatory cytokines. Its mechanism involves:
Esonarimod exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic efficacy .
Esonarimod has diverse applications across various fields:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4